molecular formula C12H6Br4O2 B14142885 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol CAS No. 24949-31-3

2,6-Dibromo-3-(2,4-dibromophenoxy)phenol

Cat. No.: B14142885
CAS No.: 24949-31-3
M. Wt: 501.79 g/mol
InChI Key: JKSJZAPNQVINPS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale bromination reactions, ensuring the purity and yield of the final product through various purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-(2,4-dibromophenoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated phenol derivatives, while oxidation reactions can produce quinones and other oxidized products .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death . It also interferes with bacterial metabolic pathways, further inhibiting their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-(2,4-dibromophenoxy)phenol is unique due to its specific bromination pattern, which contributes to its potent antibacterial properties. Its ability to target both gram-positive and gram-negative bacteria, including drug-resistant strains, sets it apart from other similar compounds .

Properties

CAS No.

24949-31-3

Molecular Formula

C12H6Br4O2

Molecular Weight

501.79 g/mol

IUPAC Name

2,6-dibromo-3-(2,4-dibromophenoxy)phenol

InChI

InChI=1S/C12H6Br4O2/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)12(17)11(10)16/h1-5,17H

InChI Key

JKSJZAPNQVINPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)O)Br

Origin of Product

United States

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